N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide
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Description
“N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C7H11N3O3S2 . It has a molecular weight of 249.3. The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, thiazole derivatives have been synthesized by various methods . Some old but important methods for the production of thiazole rings include Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, and modified Hantzsch synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered heteroaryl ring system that carries nitrogen and sulfur atoms . The InChI code for the compound is 1S/C17H22N4O3S2/c1-12-11-18-17 (25-12)19-16 (22)14-10-13 (26 (23,24)20 (2)3)6-7-15 (14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3, (H,18,19,22) .Chemical Reactions Analysis
Thiazole, the core structure in “this compound”, undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
Future Directions
The future directions for “N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide” could involve further exploration of its therapeutic potentials, given the diverse spectrum of activities exhibited by thiazole derivatives . Additionally, more research could be conducted to understand its mechanism of action and to optimize its properties for potential use in various applications.
Properties
IUPAC Name |
N-[5-(dimethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S2/c1-5(11)9-7-8-4-6(14-7)15(12,13)10(2)3/h4H,1-3H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXPAWIXQOVLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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